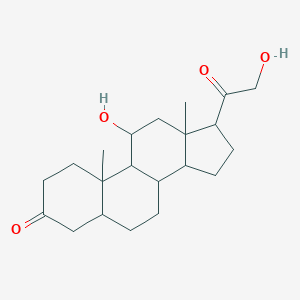

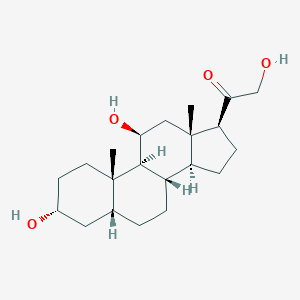

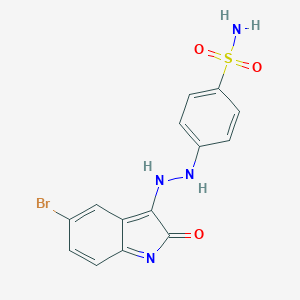

![molecular formula C15H11NO4 B045702 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid CAS No. 52549-19-6](/img/structure/B45702.png)

2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid

Overview

Description

2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid is an organic compound with the molecular formula C15H11NO4 and a molecular weight of 269.25 g/mol . It is known for its white to off-white solid appearance and has a melting point of 194-195°C . This compound is also referred to as pranoprofen impurity 2 and is used in various scientific research applications .

Mechanism of Action

Target of Action

It is known to show antihistaminic and anaphylactic properties , suggesting that it may interact with histamine receptors or other components of the immune response.

Mode of Action

Given its antihistaminic and anaphylactic properties , it is plausible that it may inhibit the binding of histamine to its receptors or interfere with other key steps in the immune response. This could result in a decrease in symptoms associated with allergic reactions or anaphylaxis.

Biochemical Pathways

Considering its antihistaminic and anaphylactic properties , it is likely that it impacts pathways related to immune response, potentially including the histamine signaling pathway.

Result of Action

Given its reported antihistaminic and anaphylactic properties , it may result in the reduction of symptoms associated with allergic reactions or anaphylaxis at the molecular and cellular level.

Preparation Methods

The synthesis of 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid can be achieved through organic synthesis methods. One common approach involves the reaction of salicylaldehyde with 2-aminoprop-1-ene-1,1,3-tricarbonitrile in an ethanol-pyridine mixture . The reaction conditions typically include stirring at room temperature for a specified duration. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include N-bromosuccinimide for bromination and other oxidizing or reducing agents depending on the desired transformation . The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the chromeno-pyridine core structure .

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used as a reference standard for the analysis of related compounds. Additionally, it may be used in the development of new pharmaceuticals targeting specific molecular pathways .

Comparison with Similar Compounds

2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid can be compared to other similar compounds such as α-methyl-5-oxo-5H-1benzopyrano[2,3-b]pyridine-7-acetic acid and 7-ethyl-5-oxo-5H-1benzopyrano[2,3-b]pyridine . These compounds share structural similarities but may differ in their specific chemical properties and biological activities .

Properties

IUPAC Name |

2-(5-oxochromeno[2,3-b]pyridin-7-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4/c1-8(15(18)19)9-4-5-12-11(7-9)13(17)10-3-2-6-16-14(10)20-12/h2-8H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPFXPZOGZWCJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OC3=C(C2=O)C=CC=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

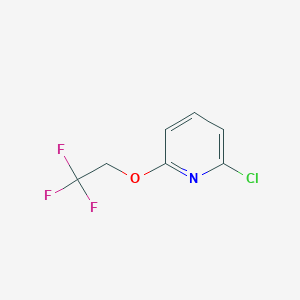

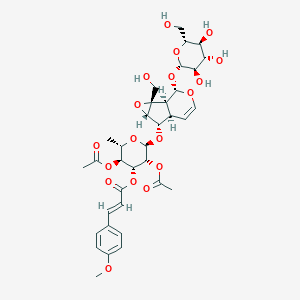

![Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-4,5-dihydro-1H-imidazole-5-carboxylate](/img/structure/B45647.png)